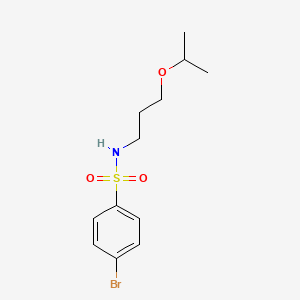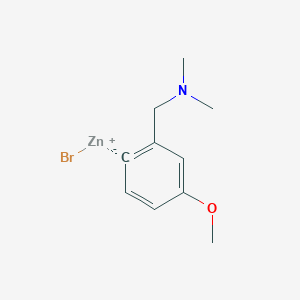
(2-((Dimethylamino)methyl)-4-methoxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide typically involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-((dimethylamino)methyl)-4-methoxyphenyl bromide+Zn→(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the final product.
化学反应分析
Types of Reactions
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
科学研究应用
Chemistry
In chemistry, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds are often found in pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism by which (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the coordination of the zinc atom with the reactant, which stabilizes the transition state and lowers the activation energy of the reaction.
相似化合物的比较
Similar Compounds
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc chloride
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc iodide
Uniqueness
Compared to its chloride and iodide counterparts, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide offers a balance between reactivity and stability. The bromide ion is a better leaving group than chloride, making the compound more reactive in substitution reactions, while being less reactive than iodide, which can be beneficial in controlling reaction rates.
属性
分子式 |
C10H14BrNOZn |
|---|---|
分子量 |
309.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14NO.BrH.Zn/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
SKMKFOKXXZDXFW-UHFFFAOYSA-M |
规范 SMILES |
CN(C)CC1=[C-]C=CC(=C1)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


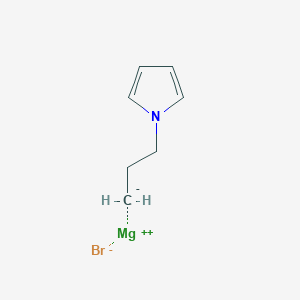
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
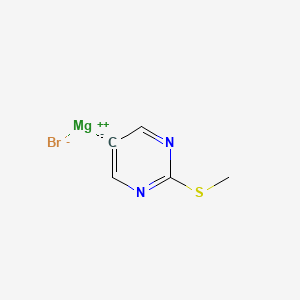
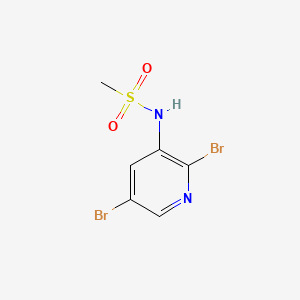

![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)

![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)


